molecular formula C30H36N2O7 B147464 tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate CAS No. 742075-09-8

tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate

Cat. No.: B147464
CAS No.: 742075-09-8
M. Wt: 536.6 g/mol
InChI Key: JAZZMBNYLJZYMJ-UUVMSNNQSA-N
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Description

This compound is a structurally complex benzofuro[3,2-e]isoquinoline derivative characterized by a polycyclic backbone fused with a benzofuran moiety. Key substituents include:

  • tert-butyl ester at position 3, providing steric bulk and hydrolytic stability.
  • (E)-3-(furan-3-yl)prop-2-enoyl-methylamino group at position 7, introducing a conjugated α,β-unsaturated ketone linked to a furan heterocycle.

Synthesis of analogous compounds involves multi-step routes, including borohydride reductions, microwave-assisted reactions, and chromatographic purification .

Properties

IUPAC Name

tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O7/c1-28(2,3)39-27(34)32-14-13-29-24-19-7-8-21(36-5)25(24)38-26(29)20(10-12-30(29,35)22(32)16-19)31(4)23(33)9-6-18-11-15-37-17-18/h6-9,11,15,17,20,22,26,35H,10,12-14,16H2,1-5H3/b9-6+/t20-,22-,26+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZZMBNYLJZYMJ-UUVMSNNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)N(C)C(=O)C=CC6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)N(C)C(=O)/C=C/C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofuroisoquinoline derivatives and features a unique combination of functional groups that contribute to its biological properties. The presence of the furan ring and the methoxy group suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities including antimicrobial and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Studies have shown that related compounds like tert-butyl benzoquinone (TBBQ) demonstrate significant activity against biofilms formed by Staphylococcus aureus, a common pathogen associated with chronic infections. TBBQ was effective in eradicating biofilms at concentrations as low as 64 mg/L and acted by perturbing bacterial membranes without destructuring the biofilm matrix .
  • Mechanism of Action : The mechanism of action appears to involve the disruption of membrane integrity in bacteria. TBBQ was found to cause gradual leakage of potassium ions from bacterial cells over time, indicating a unique mode of action compared to other antibacterial agents .

Case Studies

  • Biofilm Eradication : In vitro studies revealed that TBBQ could effectively kill slow-growing and non-growing bacterial cells within biofilms. This suggests that similar compounds may possess the ability to target persistent bacterial populations that are often resistant to conventional antibiotics .
  • Synergistic Effects : The combination of TBBQ with gentamicin showed enhanced antibacterial effects. This synergy could provide a pathway for developing combination therapies that might overcome resistance mechanisms in pathogenic bacteria .

Data Tables

Activity Concentration (mg/L) Effect
Biofilm Eradication≤64Complete eradication of S. aureus biofilms
Synergistic Effect with GentamicinVariableEnhanced antibacterial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with compounds sharing the benzofuro[3,2-e]isoquinoline scaffold or analogous substituents.

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight Key Functional Differences
Target Compound 7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino], 4a-OH, 9-OCH₃, tert-butyl ester ~650 (estimated) Furan-propenoyl group introduces π-conjugation; hydroxy and methoxy modulate solubility .
(4R,4aR,7S,7aR,12bS)-7-Acetamido-9-((tert-butyldiphenylsilyl)oxy)-3-methyl-... (Compound 25, ) 7-Acetamido, 9-O-Si(t-Bu)Ph₂, tert-butyl ester ~950 Silyl ether enhances lipophilicity; acetamido improves metabolic stability .
(4R,4aR,7S,7aR,12bS)-7-(Benzylamino)-3-methyl-... (Compound 26, ) 7-Benzylamino, 9-OH ~450 Benzylamino increases basicity; free hydroxy group enhances hydrogen bonding .
(4R,4aR,7R,7aR,12bS)-7-Methoxy-... (Compound 7, ) 7-OCH₃, 9-O-Si(t-Bu)Me₂ ~600 Methoxy and silyl ether reduce polarity; tert-butyl ester stabilizes the carbamate .
tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate () Imidazolidine core, benzyloxycarbonyl, tert-butyl ester 334.37 Smaller heterocyclic core; lacks fused benzofuroisoquinoline system .

Physicochemical Properties

  • Solubility : The target compound’s hydroxy and methoxy groups improve aqueous solubility compared to purely lipophilic analogs (e.g., Compound 25 with silyl ethers) .
  • logP : Estimated logP ~2.5–3.5 (moderate lipophilicity), lower than Compound 25 (logP >4 due to silyl groups) but higher than Compound 26 (logP ~1.5–2.0) .
  • Stability: The tert-butyl ester resists enzymatic hydrolysis, unlike methyl or ethyl esters. The (E)-propenoyl group may confer photoreactivity .

Spectral Data Comparison

Technique Target Compound Compound 25 Compound 7
¹H NMR δ 6.8–7.2 (furan protons), δ 5.5–6.0 (enoyl CH=CH), δ 1.4 (tert-butyl) δ 7.6–7.8 (tritylthio aromatic), δ 2.0 (acetamido) δ 3.3 (silyl-OCH₃), δ 1.0 (silyl tert-butyl)
¹³C NMR δ 170 (ester C=O), δ 165 (enoyl C=O), δ 110–150 (aromatic/furan) δ 175 (amide C=O), δ 130–140 (aromatic tritylthio) δ 60 (silyl-OCH₃), δ 25–30 (silyl CH₃)
HRMS [M+H]⁺ m/z ~651.3 (calculated) [M+H]⁺ m/z 950.4 (observed) [M+H]⁺ m/z 600.2 (observed)

Q & A

Basic: What synthetic strategies are recommended for constructing the complex polycyclic framework of this compound?

The synthesis of polycyclic alkaloid derivatives typically involves modular assembly of key fragments. For example, spirocyclic intermediates (e.g., azaspiro compounds) can be synthesized via cyclization reactions using catalysts like Pd(PPh₃)₄ or CuI under inert atmospheres (70°C, DMF) . Stereochemical control is achieved through chiral auxiliaries or asymmetric Mannich reactions, as demonstrated in the synthesis of β-amino carbonyl compounds . Critical steps include protecting group strategies (e.g., tert-butyl carbamates for amine protection) and purification via silica gel chromatography with gradients of hexane/ethyl acetate .

Advanced: How can researchers resolve contradictions in NMR data when assigning stereochemistry at the 4a-hydroxy and 12bS positions?

Conflicting NMR signals for stereogenic centers often arise from dynamic conformational changes or solvent effects. To address this:

  • Perform variable-temperature NMR to identify coalescence points for overlapping signals.
  • Use NOESY/ROESY to confirm spatial proximity between protons (e.g., 4a-OH and adjacent methyl groups) .
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .
    For example, anti/syn diastereomers of epoxyindenyl benzoates were distinguished via coupling constants and NOE correlations .

Basic: What analytical techniques are essential for characterizing the (E)-3-(furan-3-yl)prop-2-enoyl moiety?

  • UV-Vis Spectroscopy : Detect conjugation in the α,β-unsaturated carbonyl system (λmax ~240–280 nm).
  • FTIR : Identify C=O stretching (~1680 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
  • ¹H NMR : Look for trans-vinylic protons (δ 6.5–7.5 ppm, J = 15–16 Hz) and furan protons (δ 7.2–7.8 ppm) .
  • HRMS : Confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .

Advanced: How can reaction yields be optimized for the critical allylation step involving the furan-3-yl propenoyl group?

Key factors include:

  • Catalyst Selection : Iridium catalysts enable regio- and enantioselective amination (e.g., 98% yield for allyl acetate reactions) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in allylation .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .
  • Protection Strategies : Temporary silyl protection (e.g., tert-butyldiphenylsilyl) prevents undesired nucleophilic attacks .

Basic: What purification methods are effective for isolating this compound from byproducts like unreacted starting materials or diastereomers?

  • Silica Gel Chromatography : Use stepwise gradients (e.g., hexane:ethyl acetate 20:1 → 10:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • HPLC with Chiral Columns : Resolve enantiomers using cellulose-based columns and isocratic elution (e.g., 95% ee achieved) .

Advanced: How can computational models predict the compound’s interaction with biological targets (e.g., opioid receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptor active sites (e.g., μ-opioid receptor) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity using descriptors like logP and polar surface area .

Basic: What safety protocols are critical when handling intermediates with reactive functional groups (e.g., propargyl alcohols or boronates)?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., Et₃N) .
  • First Aid : Immediate washing with water for skin/eye contact; consult SDS for specific antidotes .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic stability studies of this compound?

  • Synthesis of Labeled Analogs : Introduce ¹³C at the carbamate carbonyl or ²H at methoxy groups via modified precursors .
  • LC-MS/MS Analysis : Track metabolic degradation pathways (e.g., hepatic CYP450-mediated oxidation) using stable isotope tracing .

Basic: What steps ensure reproducibility in scaling up the final hydrogenation step?

  • Catalyst Activation : Pre-reduce Pd/C or Raney Ni under H₂ flow (1 atm, 25°C) .
  • Pressure Control : Use Parr reactors for consistent H₂ pressure (10–50 psi) .
  • Reaction Monitoring : Terminate hydrogenation when TLC (Rf ~0.3 in 4:1 hexane/EtOAc) shows complete consumption of starting material .

Advanced: How do steric and electronic effects of the tert-butyl carbamate group influence the compound’s pharmacokinetic profile?

  • Steric Shielding : The bulky tert-butyl group reduces enzymatic hydrolysis of the carbamate, enhancing plasma stability .
  • logP Modulation : The hydrophobic tert-butyl moiety increases membrane permeability (measured via PAMPA assays) .
  • Metabolic Pathways : Electron-withdrawing carbamates slow CYP450-mediated oxidation compared to ester prodrugs .

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